N-methyl-4-(4-nitrophenoxy)picolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-(4-nitrophenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-14-13(17)12-8-11(6-7-15-12)20-10-4-2-9(3-5-10)16(18)19/h2-8H,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJHMYQEWVHEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl 4 4 Nitrophenoxy Picolinamide and Structural Analogs
Detailed Reaction Pathways for N-methyl-4-(4-nitrophenoxy)picolinamide Construction
Introduction and Modification of Nitro Groups on Aromatic Rings
The introduction of a nitro group (–NO₂) onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. This process, known as nitration, is crucial for the synthesis of the 4-nitrophenoxy moiety of the target compound. Typically, nitration is achieved by treating an aromatic compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The reactivity and orientation of nitration are governed by the substituents already present on the aromatic ring. For the synthesis of precursors to this compound, nitration of a phenol (B47542) or a related derivative would be a key step. The hydroxyl group (–OH) of phenol is a strongly activating, ortho-, para-directing group, meaning the nitro group would be preferentially added to the positions ortho or para to the hydroxyl group.
Beyond the classic mixed-acid conditions, various other nitrating agents can be employed, sometimes offering milder conditions or different selectivity.
| Nitrating Agent/System | Description | Typical Conditions |
|---|---|---|
| Nitric Acid / Sulfuric Acid | The most common and powerful method for nitration. Generates the nitronium ion (NO₂⁺) in situ. | Concentrated acids, often at low temperatures (0-10 °C) to control the reaction rate. |
| Nitric Acid / Acetic Anhydride | Forms acetyl nitrate, a less aggressive nitrating agent than the nitronium ion. | Used for sensitive substrates where strong acids might cause degradation. |
| Nitronium Salts (e.g., NO₂BF₄) | A direct source of the nitronium ion, allowing for nitration under non-acidic conditions. | Often used in inert organic solvents. |
| Metal Nitrates (e.g., Ca(NO₃)₂) / Acetic Acid | A milder, alternative nitrating system. | Can be used with microwave irradiation to accelerate the reaction. |
Reductive Transformations and Functional Group Interconversions
The nitro group is a versatile functional group primarily because it can be readily reduced to a variety of other functionalities, most notably the amino group (–NH₂). This transformation is a cornerstone in the synthesis of derivatives, as the resulting amine serves as a key handle for introducing further molecular diversity. The reduction of the nitro group on the 4-nitrophenoxy moiety to a 4-aminophenoxy group is a critical step in producing many advanced analogs. nih.govchemicalbook.com
The reduction proceeds through a series of intermediates, and by carefully selecting the reducing agent and reaction conditions, it is possible to isolate some of these intermediates, such as nitroso (–NO) and hydroxylamino (–NHOH) compounds. mdpi.comresearchgate.net However, for the synthesis of many derivatives, complete reduction to the amine is the desired outcome.
A wide array of methods is available for the reduction of aromatic nitro compounds. google.comscilit.com Catalytic hydrogenation is one of the most common and efficient techniques, offering clean conversion and high yields. google.com
| Reducing Agent/System | Product | Key Features |
|---|---|---|
| H₂ / Pd, Pt, or Raney Ni | Amine (–NH₂) | A clean, high-yielding method widely used in industry. The catalyst can often be recovered and reused. chemicalbook.com |
| Fe, Sn, or Zn / HCl | Amine (–NH₂) | Classic metal-acid reduction systems. Effective and low-cost, but often require stoichiometric amounts of metal and produce metallic waste. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (–NH₂) | A useful reagent for reductions in aqueous media. |
| Zinc Dust / NH₄Cl | Hydroxylamine (B1172632) (–NHOH) | Allows for the selective, partial reduction of the nitro group to the hydroxylamine oxidation state. mdpi.com |
| Trichlorosilane / Organic Base | Amine (–NH₂) | A modern method that offers wide applicability for reducing nitro groups to amino derivatives. google.com |
Synthetic Exploration of this compound Derivatives
The core structure of this compound offers multiple points for modification, allowing for the systematic exploration of structure-activity relationships. Synthetic strategies focus on varying the picolinamide (B142947) core, diversifying the phenoxy substituent, and modulating the N-methyl amide group.
Systematic Variations on the Picolinamide Core
The picolinamide scaffold is a key structural component. While the core itself is often retained in many analogs, its electronic and steric properties can be modified by introducing substituents onto the pyridine (B92270) ring. nih.gov Modern synthetic methods, such as palladium-catalyzed C-H functionalization, can be employed to selectively introduce groups at various positions on the ring, although this is less common than modifications at other parts of the molecule. A more frequent strategy involves the complete replacement of the picolinic acid moiety with other heterocyclic carboxylic acids to explore different geometries and hydrogen bonding patterns.
| Modification Site | Potential Substituents (R) | Synthetic Strategy |
|---|---|---|
| Position 3, 5, or 6 of Pyridine Ring | Halogens (F, Cl, Br), Alkyl, Methoxy | Starting from a pre-functionalized picolinic acid derivative. |
| Pyridine Ring Nitrogen | N-oxide | Oxidation of the pyridine nitrogen. |
| Core Scaffold Replacement | Pyrimidine, Pyrazine, other heterocycles | Amide coupling with an alternative heterocyclic carboxylic acid. |
Diversification of the Phenoxy Substituent
The phenoxy portion of the molecule is the most common site for diversification. This is typically achieved by first synthesizing a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, via the reduction of the nitro group as described in section 2.3.4. nih.govchemicalbook.comchemicalbook.comatlantis-press.com The resulting primary aromatic amine is a versatile nucleophile that can be reacted with a wide range of electrophiles to generate extensive libraries of derivatives.
The most common derivatization strategy involves acylation of the amine with various carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or direct amide coupling with carboxylic acids to form a new amide bond. mdpi.com Other reactions, such as the formation of ureas, thioureas, sulfonamides, or direct alkylation, further expand the chemical space that can be explored. nih.govnih.gov
| Reagent Class | Resulting Functional Group | Example Substituents (R) |
|---|---|---|
| Acyl Chlorides / Carboxylic Acids | Amide (–NHCOR) | Benzoyl, 4-(trifluoromethyl)benzoyl, 3-nitrobenzoyl. mdpi.com |
| Isocyanates / Triphosgene + Amine | Urea (B33335) (–NHCONHR) | Phenyl, substituted anilines, cyclohexyl. mdpi.com |
| Isothiocyanates | Thiourea (–NHCSNHR) | Can be further cyclized to form thiazole (B1198619) rings. nih.gov |
| Sulfonyl Chlorides | Sulfonamide (–NHSO₂R) | Toluenesulfonyl, Methanesulfonyl. |
Modulation of the N-methyl Amide Group
The N-methyl amide group is a critical pharmacophoric element, influencing the molecule's conformation and hydrogen bonding potential. Modulation of this group can significantly impact its biological properties. Synthetic exploration in this area involves altering the N-alkyl substituent or removing it entirely.
The synthesis of these analogs typically starts from 4-(4-nitrophenoxy)picolinic acid, which is then coupled with a different primary amine (e.g., ethylamine, propylamine, aniline) instead of methylamine. atlantis-press.com The N-H analog (a secondary amide) can be prepared using ammonia. Conversely, N-dealkylation methods can be employed to remove an existing alkyl group, though this is a less direct synthetic route. nih.gov N-alkylation of a secondary amide with alcohols or alkyl halides provides another route to introduce diverse substituents. rsc.orgmdpi.comrsc.orgresearchgate.net
| Modification | Structure | Synthetic Approach |
|---|---|---|
| N-H Amide (Primary) | –CONH₂ | Amide coupling with ammonia. |
| N-ethyl Amide | –CONHEt | Amide coupling with ethylamine. |
| N-propyl Amide | –CONHPr | Amide coupling with propylamine. atlantis-press.com |
| N-benzyl Amide | –CONH(Bn) | Amide coupling with benzylamine. |
Advanced Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Detailed experimental data for the ¹H NMR, ¹³C NMR, and 2D NMR analysis of N-methyl-4-(4-nitrophenoxy)picolinamide are not available in the surveyed scientific literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound have not been reported.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Reported ¹³C NMR spectral data, including chemical shifts for the distinct carbon environments within this compound, are absent from the literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
There are no published studies detailing the use of 2D NMR techniques to confirm the structural assignments of this compound.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Verifiable mass spectrometry data for this compound, essential for confirming its molecular weight and elemental composition, is not documented.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Specific ESI-MS data, including the mass-to-charge ratio (m/z) of the molecular ion, is not available.
High-Resolution Mass Spectrometry (HRMS)
Precise mass measurements from HRMS, which would provide unequivocal confirmation of the molecular formula of this compound, have not been published.
Due to the absence of specific research data for the chemical compound "this compound" in the public domain, an article focusing solely on its advanced structural characterization and spectroscopic analysis cannot be generated at this time.
Extensive searches for empirical data, including infrared (IR) and Raman spectroscopy, X-ray crystallography, and conformational analysis dedicated to "this compound," did not yield specific scholarly articles or datasets. The generation of a scientifically accurate and informative article as per the requested detailed outline is contingent upon the availability of such primary research findings.
While research exists for structurally related compounds and derivatives of N-methylpicolinamide, the strict adherence to the subject "this compound" prevents the inclusion of data from these other molecules. The principles of scientific accuracy demand that the analysis and discussion pertain directly to the compound .
Therefore, until dedicated research on the spectroscopic and crystallographic properties of "this compound" is published and made accessible, the creation of the requested article with the specified level of detail and accuracy is not feasible.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of N-methyl Substitution on Compound Activity
The N-methyl group on the picolinamide (B142947) moiety plays a crucial role in the molecule's interaction with its biological targets. In many kinase inhibitors, this methylation can enhance binding affinity and selectivity. researchgate.net While direct comparative studies on N-methyl-4-(4-nitrophenoxy)picolinamide versus its non-methylated counterpart are not extensively available, SAR studies on related picolinamide-based inhibitors indicate that the N-methyl group can be critical for activity. mdpi.comnih.gov
For instance, in a series of N-methylpicolinamide-4-thiol derivatives, the N-methyl group was a consistent feature in compounds exhibiting potent anti-proliferative activities. nih.gov It is hypothesized that the methyl group can provide advantageous steric and electronic properties, potentially leading to improved hydrophobic interactions within the binding pocket of target proteins. Furthermore, methylation can prevent the formation of a hydrogen bond at this position, which in some cases might be detrimental to the desired binding mode. The presence of the N-methyl group can also influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
A study on N-methyl nicotinamide (B372718) and N-methyl pyridazine-3-carboxamide (B1582110) pseudokinase domain ligands highlighted the importance of the methylated amide for kinase inhibitory selectivity within the Janus kinase (JAK) family and the broader kinome. researchgate.net This suggests that the N-methyl group in this compound is likely a key contributor to its specific biological profile.
Role of the 4-(4-nitrophenoxy) Substituent in Biological Function
The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic distribution of the entire molecule. nih.gov When positioned at the para-position of the phenoxy ring, its electron-withdrawing nature, primarily through a resonance effect, deactivates the aromatic ring. quora.com This alteration in electron density can be crucial for molecular recognition and binding affinity. nih.gov
The presence of a nitro group can facilitate interactions with nucleophilic residues in a protein's active site. nih.gov In the context of anticancer activity, nitro-containing heterocyclic compounds have demonstrated significant cytotoxic effects. nih.govresearchgate.net The electronic effects of the para-nitro group can enhance the charge transfer properties of the molecule, which may be important for its biological activity. chemrxiv.org
Studies on nitrophenyl-group-containing heterocycles have shown that the position of the nitro group can be a determining factor for cytotoxic activity. nih.govresearchgate.net While specific studies on isomers of this compound are not available, research on other classes of compounds suggests that the para-position often provides optimal activity due to the alignment of the electronic effects with the molecular axis.
The ether linkage in the phenoxy group provides a degree of rotational flexibility, allowing the molecule to adopt a favorable conformation for binding to its target. The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor, contributing to the binding energy.
SAR studies on related compounds with ether linkages have demonstrated the importance of this linker in maintaining the correct orientation of the substituted phenyl ring relative to the picolinamide core. american.edunih.gov Variations in the linker, such as replacing the ether with a thioether or an amino group, can significantly alter the biological activity by changing the geometry and electronic properties of the molecule. While specific data for such variations on this compound is not available, the phenoxy linker is generally considered a stable and effective scaffold for connecting the two key aromatic systems in this class of compounds. researchgate.net
Contributions of the Picolinamide Core to Overall Activity
The picolinamide scaffold is a privileged structure in drug design, known for its ability to form key interactions with a variety of biological targets, particularly protein kinases. nih.govmdpi.commdpi.com The nitrogen atom in the pyridine (B92270) ring and the adjacent amide group are crucial for forming hydrogen bonds with the hinge region of many kinases, a common binding motif for kinase inhibitors. nih.gov
The N-methylpicolinamide moiety has been identified as a key component in numerous potent anticancer agents. nih.gov Its rigid structure helps to properly orient the other parts of the molecule for optimal interaction with the target. The development of novel N-methylpicolinamide-bearing hybrids is an active area of research in medicinal chemistry. nih.gov
In various series of kinase inhibitors, the picolinamide core has been shown to be essential for potent inhibitory activity. For example, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and shown to have significant antitumor activity. nih.gov Similarly, picolinamide-based derivatives have been developed as potent VEGFR-2 kinase inhibitors. nih.gov These studies underscore the importance of the picolinamide scaffold as a cornerstone for the biological activity of this compound.
Ligand Efficiency and Optimization Strategies for Enhanced Activity
Ligand efficiency (LE) is a useful metric in drug discovery for assessing the binding efficiency of a molecule on a per-atom basis. wikipedia.org It is calculated as the binding energy divided by the number of non-hydrogen atoms. wikipedia.org A higher LE value indicates a more efficient binding of the ligand to its target. While specific LE values for this compound are not reported in the available literature, the principles of ligand efficiency can guide optimization strategies for this class of compounds. tandfonline.comdundee.ac.uknih.gov
Optimization strategies for picolinamide derivatives often focus on modifying the substituents on the phenoxy ring to improve potency and selectivity, while maintaining favorable physicochemical properties. nih.gov This involves balancing the need for increased binding affinity with the potential for increased molecular weight and lipophilicity, which can negatively impact pharmacokinetic properties.
For this compound, optimization could involve exploring alternative substituents to the nitro group to fine-tune the electronic properties and explore additional interactions within the binding site. Furthermore, modifications to the picolinamide core, while generally conserved, could be explored to improve selectivity against different kinases.
| Optimization Strategy | Potential Modification | Desired Outcome |
| Enhance Binding Affinity | Replace nitro group with other electron-withdrawing or hydrogen-bonding groups | Increased potency |
| Improve Selectivity | Introduce substituents on the picolinamide ring | Reduced off-target effects |
| Optimize Pharmacokinetics | Modify lipophilicity of the phenoxy substituent | Improved absorption and distribution |
Computational Approaches to SAR and SPR Elucidation
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding the SAR and SPR of drug candidates. nih.gov For picolinamide-based kinase inhibitors, molecular docking studies can predict the binding mode of the compound within the ATP-binding pocket of a target kinase. mdpi.comrsc.orgmdpi.com
QSAR models can be developed for a series of analogs to correlate physicochemical properties with biological activity, thereby guiding the design of new compounds with improved potency and selectivity. mdpi.com Such models could be instrumental in further optimizing the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the N-methyl-picolinamide class of compounds, 3D-QSAR analyses have been particularly informative. nih.govnih.gov These studies typically involve aligning a series of structurally related molecules and generating molecular fields to describe their steric and electrostatic properties.
In studies of related diaryl urea (B33335) derivatives containing the N-methyl-picolinamide moiety, QSAR models have indicated that the activity is often influenced by:
Electron-withdrawing and Lipophilic Groups: The presence of electron-withdrawing groups on the distal phenyl ring can significantly impact activity. nih.gov For this compound, the para-nitro group is a strong electron-withdrawing and lipophilic substituent, which, based on QSAR models of similar compounds, could be a key determinant of its biological activity.
Hydrophobic Interactions: The picolinamide ring and the central phenoxy linker contribute to hydrophobic interactions within the target's active site, which is often a critical factor for binding affinity. nih.gov
Steric Factors: The size and shape of substituents on the terminal rings are crucial. QSAR models can define optimal and suboptimal spatial regions for substitution, guiding the design of more potent analogs. nih.gov
By correlating these physicochemical descriptors with the observed biological activity (e.g., IC50 values), a predictive QSAR model can be developed. Such models are instrumental in predicting the activity of novel, unsynthesized compounds like this compound and prioritizing them for synthesis and biological evaluation. ekb.eg
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For the N-methyl-picolinamide scaffold, a typical pharmacophore model would include key features responsible for molecular recognition at the target's active site.
Based on the structure of this compound and docking studies of its analogs, a hypothetical pharmacophore model would likely consist of:
Hydrogen Bond Acceptors (HBA): The nitrogen atom of the pyridine ring and the carbonyl oxygen of the picolinamide group are crucial hydrogen bond acceptors. nih.gov
Hydrogen Bond Donor (HBD): The amide N-H group acts as a critical hydrogen bond donor. nih.gov
Aromatic Rings (AR): The pyridine and the two phenyl rings serve as aromatic features that can engage in π-π stacking or hydrophobic interactions with the target protein.
Such pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the required feature arrangement. dovepress.com This approach allows for the rapid identification of diverse chemical scaffolds that could possess the desired biological activity, moving beyond simple analog-based design.
Molecular Docking Studies of Ligand-Target Complexes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, enabling the detailed study of ligand-target interactions at a molecular level. researchgate.net While docking studies specifically for this compound are not available, research on closely related analogs provides a clear model for its potential binding mode in kinase active sites.
For instance, molecular docking of N-methylpicolinamide-4-thiol derivatives into the ATP-binding pocket of Aurora-B kinase revealed a consistent binding pattern. nih.gov The N-methyl-picolinamide moiety, which is conserved in this compound, plays a pivotal role in anchoring the ligand to the hinge region of the kinase.
Key interactions observed for this class of compounds include:
The pyridine nitrogen and the amide N-H group forming crucial hydrogen bonds with backbone residues in the kinase hinge region. nih.gov
The central phenyl ring occupying a hydrophobic pocket.
The terminal substituted phenyl ring extending towards the solvent-exposed region, where modifications can modulate potency and selectivity. nih.gov
The table below summarizes typical interactions predicted by molecular docking for N-methyl-picolinamide analogs in a kinase active site, which can be extrapolated to this compound.
| Interacting Ligand Moiety | Type of Interaction | Target Amino Acid Residues (Example: Aurora-B) |
| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Alanine |
| Amide N-H | Hydrogen Bond (Donor) | Alanine |
| Picolinamide Carbonyl Oxygen | Hydrogen Bond (Acceptor) | Lysine (Catalytic) |
| Central Phenyl Ring | Hydrophobic Interaction | Valine, Leucine |
| Terminal Phenyl Ring | Hydrophobic/Polar Interactions | Various (solvent-exposed region) |
These docking studies rationalize the observed SAR and provide a structural basis for the activity of these compounds, highlighting the importance of the N-methyl-picolinamide core in establishing high-affinity binding. nih.gov
Molecular Dynamics Simulations for Binding Conformation Analysis
While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are applied to refine the binding poses obtained from docking and to calculate binding free energies more accurately.
For the N-methyl-picolinamide class of inhibitors, MD simulations would be used to:
Assess Binding Stability: By simulating the movement of atoms over a period of nanoseconds, MD can verify if the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained. This confirms the stability of the proposed binding mode.
Analyze Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can capture these changes, providing a more realistic representation of the complex.
Role of Water Molecules: MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions, which is often difficult to predict with docking alone.
The application of MD simulations to N-methyl-picolinamide analogs confirms the stability of their interaction with target kinases, reinforcing the binding hypotheses generated from molecular docking studies. nih.gov This provides greater confidence in the structural models used for the rational design of new, more effective inhibitors based on this scaffold.
Specialized Research Applications and Future Directions
Application of N-methyl-4-(4-nitrophenoxy)picolinamide as a Chemical Probe for Biological Systems
While direct studies labeling this compound as a chemical probe are not extensively documented in publicly available research, its structural components and the broader activities of related picolinamide (B142947) derivatives suggest its potential utility in this area. Chemical probes are small molecules used to study and manipulate biological systems. The core structure of this compound, which has been explored in the context of developing antitumor agents, provides a foundation for designing such tools. mdpi.comnih.govnih.govmdpi.com
Derivatives of the N-methyl-4-phenoxypicolinamide scaffold have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For instance, related compounds have shown inhibitory activity against kinases like Aurora-B kinase. nih.govnih.gov This inhibitory action is a key characteristic of many chemical probes, which are often designed to target specific enzymes or pathways to elucidate their function. The nitrophenoxy group, in particular, can serve as a reactive handle or a reporter group, depending on the experimental design.
The development of picolinamide derivatives often involves modifying the substituents on the phenoxy ring to explore structure-activity relationships (SARs). mdpi.comresearchgate.net This systematic modification is analogous to the optimization process for chemical probes, where potency, selectivity, and cell permeability are critical parameters. The synthesis of a variety of N-methylpicolinamide derivatives demonstrates the chemical tractability of this scaffold for creating a library of potential probes. nih.govmdpi.comnih.gov
Development of Conjugation Strategies for Research Purposes
The structure of this compound offers several avenues for the development of conjugation strategies, which are essential for various research applications such as targeted delivery, imaging, and affinity chromatography. The nitro group on the phenoxy ring is a versatile functional group that can be chemically modified for conjugation.
Potential Conjugation Chemistries:
| Reactive Group | Potential Conjugation Partner | Linkage Formed |
| Amine (after reduction of nitro group) | Carboxylic acids, activated esters (e.g., NHS esters), isothiocyanates | Amide, thiourea |
| Picolinamide Nitrogen | Alkyl halides | Quaternary ammonium (B1175870) salt |
| Aromatic Rings | Diazonium salts | Azo linkage |
One common strategy involves the reduction of the nitro group to an amine. This resulting aniline (B41778) derivative can then be coupled to biomolecules or reporter tags using well-established bioconjugation techniques. For example, the amine can react with activated carboxylic acids (like NHS esters) to form stable amide bonds. This approach is widely used to attach proteins, peptides, or fluorescent dyes. The synthesis of related compounds, such as 4-(4-aminophenoxy)-N-methylpicolinamide, has been reported as an intermediate in the creation of more complex molecules, highlighting the feasibility of this approach. nih.gov
Furthermore, the picolinamide moiety itself can be a target for conjugation, although this is less common. The nitrogen atom of the pyridine (B92270) ring could potentially be alkylated, though this might affect the biological activity of the parent molecule. The aromatic rings of the structure also present possibilities for modification, for instance, through electrophilic aromatic substitution, to introduce handles for conjugation.
Studies on the Chemical Stability and Degradation Pathways of Picolinamide Derivatives (e.g., Hydrolysis)
The chemical stability of picolinamide derivatives is a critical factor in their development and application. The amide bond within the picolinamide structure is generally stable but can be susceptible to hydrolysis under certain conditions.
Studies on the hydrolysis of picolinamide and its derivatives have been conducted, often in the context of removing the picolinamide group when it is used as a directing group in organic synthesis. researchgate.netresearchgate.net Typically, cleavage of the picolinamide amide bond requires harsh conditions, such as strongly acidic or basic environments and elevated temperatures. researchgate.netcam.ac.uk For instance, hydrolysis in concentrated hydrochloric acid solutions has been investigated. acs.org
The stability of the ether linkage in this compound is generally higher than that of the amide bond. However, under forcing conditions, cleavage of the diaryl ether could also occur.
Factors Influencing Picolinamide Stability:
pH: Stability is generally highest at neutral pH and decreases in strongly acidic or basic conditions.
Temperature: Higher temperatures accelerate degradation pathways like hydrolysis.
Enzymes: In biological systems, amidases or other hydrolases could potentially catalyze the cleavage of the amide bond.
Substituents: The electronic nature of substituents on the pyridine and phenoxy rings can influence the reactivity of the amide and ether bonds.
The development of methods for the reductive cleavage of picolinic amides using reagents like zinc in aqueous hydrochloric acid provides an alternative to hydrolysis for removing the picolinamide group under milder conditions. cam.ac.uk
Co-crystallization Studies with Small Molecules and Biomolecules
Co-crystallization is a powerful technique for understanding the three-dimensional structure of a molecule and its interactions with other molecules at an atomic level. While specific co-crystallization studies involving this compound with biomolecules are not widely reported, crystallographic data for related picolinamide derivatives exist.
For example, the crystal structure of N-methyl-4-(4-pivalamidophenylsulfanyl)picolinamide hemihydrate has been determined, revealing details about its molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.govnih.govresearchgate.net In this structure, the benzene (B151609) and pyridine rings adopt a non-planar arrangement. nih.govnih.govresearchgate.net Such studies are fundamental for understanding how these molecules pack in the solid state and can provide insights into their potential binding modes with biological targets.
Molecular docking studies, which are often used in conjunction with or as a precursor to co-crystallization, have been performed on related picolinamide derivatives to predict their binding to protein targets like Aurora-B kinase. nih.govnih.gov These computational models help to rationalize observed biological activities and guide the design of new compounds with improved binding affinity and selectivity. The insights gained from both X-ray crystallography and molecular modeling are crucial for designing effective co-crystallization experiments.
Design of Next-Generation Picolinamide-Based Scaffolds for Academic Investigation
The picolinamide core is a versatile scaffold for the design of new molecules with a wide range of potential applications in academic research, particularly in medicinal chemistry and chemical biology. researchgate.net The design of next-generation scaffolds based on this compound can be guided by established structure-activity relationships and the desire to explore new chemical space and biological targets.
Strategies for Designing Next-Generation Scaffolds:
| Modification Strategy | Rationale |
| Scaffold Hopping | Replacing the picolinamide core with other heterocyclic systems to explore new intellectual property and potential for improved properties. |
| Bioisosteric Replacement | Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to modulate electronic properties and metabolic stability. |
| Introduction of New Functional Groups | Adding reactive groups for covalent targeting of proteins or for use in click chemistry for probe development. |
| Conformational Constraint | Introducing cyclic structures or rigid linkers to lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity. |
Research into picolinamide and related amide compounds is ongoing, with a focus on developing novel therapeutic agents. google.com The exploration of different substitution patterns on the picolinamide and phenoxy rings continues to yield compounds with interesting biological profiles. nih.govmdpi.comnih.gov Furthermore, the integration of picolinamide-based scaffolds into larger, more complex molecular architectures, such as those used in tissue engineering, represents an emerging area of investigation. nih.govnih.govresearchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
